N-(3-chloro-4-methylphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Descripción
The compound N-(3-chloro-4-methylphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide features a 1,2,4-triazolo[4,3-a]pyrazin-3-one core fused with a pyrazine ring. Key structural elements include:
- Arylacetamide side chain: A 3-chloro-4-methylphenyl group attached via an acetamide linker.
- Phenoxy substituent: A 2,3-dimethylphenoxy group at position 8 of the triazolopyrazine core.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3/c1-13-5-4-6-18(15(13)3)31-21-20-26-28(22(30)27(20)10-9-24-21)12-19(29)25-16-8-7-14(2)17(23)11-16/h4-11H,12H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITOVWZCROUWSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3-chloro-4-methylphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a complex organic compound with potential biological activities that have garnered attention in recent research. This article reviews its synthesis, biological mechanisms, and specific activities based on diverse sources.
Chemical Structure and Synthesis
The compound is characterized by a unique molecular structure that includes a chloro-substituted aromatic ring and a triazolo-pyrazinyl moiety. Its molecular formula is , and it has a molar mass of approximately 303.783 g/mol. The synthesis typically involves reactions between 3-chloro-4-methylaniline and various phenolic compounds under controlled conditions to yield the final product .
The biological activity of N-(3-chloro-4-methylphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is believed to be mediated through its interaction with specific enzymes or receptors in biological systems. Preliminary studies suggest that the compound may alter enzymatic activity or receptor signaling pathways, leading to various pharmacological effects. However, detailed mechanisms are still under investigation .
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to N-(3-chloro-4-methylphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that certain benzotriazole derivatives possess comparable efficacy to standard antibiotics against Staphylococcus aureus and other pathogens .
Anticancer Potential
There is emerging evidence that this compound may have anticancer properties. A screening of various compounds on multicellular spheroids revealed that several derivatives demonstrated cytotoxic effects against cancer cell lines. The activity is thought to be linked to the compound's ability to induce apoptosis in cancer cells through modulation of specific signaling pathways .
Anthelmintic Activity
Recent investigations have also identified potential anthelmintic activity in related compounds. In a study using Caenorhabditis elegans as a model organism, several compounds were found effective at killing nematodes at low concentrations (25-50 ppm), suggesting that the compound could be explored for its antiparasitic potential .
Case Studies and Research Findings
| Study | Findings | Biological Activity |
|---|---|---|
| Study on antimicrobial properties | Compounds showed activity against Staphylococcus aureus | Antimicrobial |
| Screening for anticancer activity | Induced apoptosis in various cancer cell lines | Anticancer |
| Anthelmintic screening | Killed nematodes effectively at low concentrations | Antiparasitic |
Aplicaciones Científicas De Investigación
The compound has shown potential in several biological applications:
-
Anticancer Activity :
- Research indicates that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. The presence of the triazole and pyrazine moieties is believed to enhance the compound's ability to inhibit tumor growth by targeting specific cellular pathways involved in proliferation and apoptosis .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Synthesis and Mechanism of Action
The synthesis of N-(3-chloro-4-methylphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide generally involves multi-step organic reactions that include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the acetamide group via acylation processes.
The proposed mechanism for its biological activity includes interactions with specific enzymes or receptors that are pivotal in disease pathways, such as those involved in cancer cell proliferation or inflammatory responses .
Anticancer Research
A study focused on the anticancer properties of structurally related compounds demonstrated promising results where derivatives exhibited IC50 values in the micromolar range against various cancer cell lines. The study highlighted the importance of substituent variations on the phenyl rings for enhancing potency .
Anti-inflammatory Assessment
In another case study, molecular docking simulations were performed to evaluate the binding affinity of this compound to the active site of 5-LOX. The results indicated a strong interaction profile, suggesting its potential as a lead compound for further optimization .
Antimicrobial Evaluation
A series of experiments assessed the antimicrobial effectiveness of similar compounds against Mycobacterium tuberculosis and other pathogens. Results indicated that certain modifications to the compound structure could lead to enhanced antibacterial activity .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Substituent Variations on the Triazolopyrazine Core
Position 8 Modifications
- Target Compound: 2,3-Dimethylphenoxy group .
- Analog 1 : 3-Methylpiperidinyl group (2-[8-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-(methylsulfanyl)phenyl)acetamide) .
- Analog 2 : 4-Chlorobenzylsulfanyl group (2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2,5-dimethylphenyl)acetamide) .
Key Observations :
- Phenoxy vs. Sulfanyl Groups: The phenoxy group in the target compound may enhance π-π stacking interactions compared to the sulfanyl group in Analog 2, which could increase lipophilicity .
- Piperidinyl vs.
Position 6 Modifications
- Analog 3: 4-(8-Amino-3-oxo-2-phenyltriazolo[4,3-a]pyrazin-6-yl)phenoxy group (2-(4-(8-amino-3-oxo-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide) .
- Analog 4: Benzylpiperazinyl-phenoxy group (8-amino-6-[4-(4-benzylpiperazin-1-yl)phenyl]-2-phenyltriazolo[4,3-a]pyrazin-3-one) .
Key Observations :
- Amino vs.
- Piperazinyl Linkers: Analog 4’s benzylpiperazinyl group may enhance solubility and CNS penetration, contrasting with the target compound’s simpler phenoxy substituent .
Acetamide Side Chain Variations
Key Observations :
- Halogenated vs. Alkyl/Aryl Groups: The 3-chloro-4-methylphenyl group in the target compound likely improves target affinity via halogen bonding compared to non-halogenated analogs .
Pharmacological and Physicochemical Properties
Molecular Weight and Lipophilicity
- Target Compound : Estimated molecular weight ≈ 480–500 g/mol (based on analogs). High lipophilicity (ClogP ≈ 4.5–5.0) due to aromatic and halogen substituents.
- Analog 3: Lower lipophilicity (ClogP ≈ 3.0–3.5) due to amino and hydroxyl groups .
- Analog 4 : Moderate lipophilicity (ClogP ≈ 3.8–4.2) with benzylpiperazinyl group .
Structure-Activity Relationship (SAR) Insights
Position 8 Substituents: Bulky aromatic groups (e.g., 2,3-dimethylphenoxy) enhance target affinity but reduce solubility. Sulfanyl or piperidinyl groups balance lipophilicity and metabolic stability .
Acetamide Side Chain :
- Halogenated aryl groups improve binding but may increase toxicity risks.
- Heteroaromatic substituents (e.g., pyridazinyl) optimize solubility without sacrificing affinity .
Core Modifications: Amino groups at position 8 (Analog 3) introduce polarity but may reduce metabolic half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
